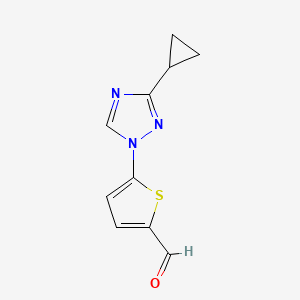
5-(3-Cyclopropyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Cyclopropyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C10H9N3OS and a molecular weight of 219.26 g/mol . This compound is notable for its unique structure, which includes a cyclopropyl group, a triazole ring, and a thiophene ring, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of 5-(3-Cyclopropyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde typically involves the reaction of 3-cyclopropyl-1H-1,2,4-triazole with thiophene-2-carbaldehyde under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
5-(3-Cyclopropyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Wissenschaftliche Forschungsanwendungen
5-(3-Cyclopropyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Wirkmechanismus
The mechanism of action of 5-(3-Cyclopropyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The thiophene ring may contribute to the compound’s binding affinity and specificity, enhancing its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
5-(3-Cyclopropyl-1H-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde can be compared to other similar compounds, such as:
(5-Cyclopropyl-1H-1,2,4-triazol-3-yl)methanamine: This compound also contains a cyclopropyl and triazole ring but differs in its functional groups and overall structure.
5-(1H-1,2,4-Triazol-1-yl)nicotinic acid: This compound features a triazole ring and a nicotinic acid moiety, highlighting the diversity of triazole-containing compounds.
The uniqueness of this compound lies in its combination of a cyclopropyl group, triazole ring, and thiophene ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H9N3OS |
|---|---|
Molekulargewicht |
219.27 g/mol |
IUPAC-Name |
5-(3-cyclopropyl-1,2,4-triazol-1-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H9N3OS/c14-5-8-3-4-9(15-8)13-6-11-10(12-13)7-1-2-7/h3-7H,1-2H2 |
InChI-Schlüssel |
IDJNDQGMMGGCQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NN(C=N2)C3=CC=C(S3)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


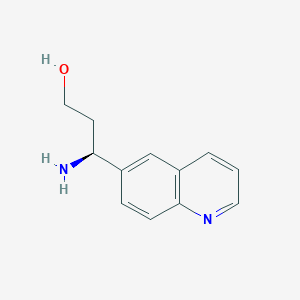
![5-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13308195.png)
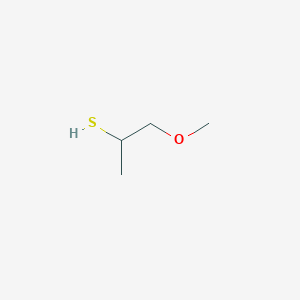
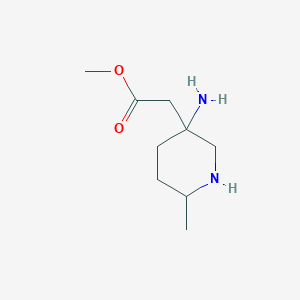
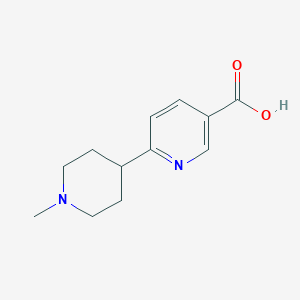
![3-[(Difluoromethyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13308226.png)
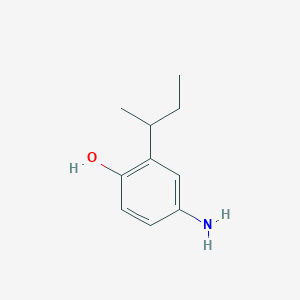
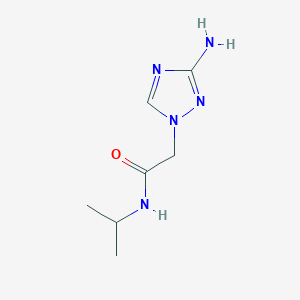


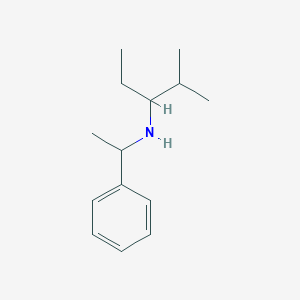
![2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13308283.png)
![7-Amino-5-hydroxypyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13308291.png)

